molecular formula C26H26FN5O2 B2618075 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-38-4

5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2618075
CAS RN: 1040649-38-4
M. Wt: 459.525
InChI Key: LAXXSDJVWAVJKC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound containing nitrogen atoms. This core is substituted with various groups including an ethyl group, a phenyl group, and a piperazine ring that is further substituted with a 3-fluorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridin-3(5H)-one core suggests that the compound may have interesting electronic properties due to the delocalization of electrons within the ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents, while the presence of nonpolar groups might make it soluble in nonpolar solvents .

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

Compounds with structures similar to the one specified have been designed and synthesized for targeting specific biological pathways. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were developed through molecular hybridization, showing activity against Mycobacterium tuberculosis by inhibiting GyrB ATPase and DNA gyrase, indicating potential applications in tuberculosis treatment research (V. U. Jeankumar et al., 2013).

Antagonist Activity for Neurotransmitter Receptors

Research on compounds with benzyl piperazine derivatives highlights their role as antagonists for neurotransmitter receptors, suggesting their utility in studying neurotransmission. For instance, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, which could inform the development of new psychiatric medications (Yoshifumi Watanabe et al., 1992).

Ligands for Dopamine Receptors

Structurally similar compounds have been synthesized to explore their affinity for dopamine receptors, indicating potential for research into dopaminergic signaling pathways. One study synthesized 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, finding it to be a potential ligand for the dopamine D4 receptor, showcasing the relevance of such compounds in understanding dopamine-related disorders (Yang Fang-wei, 2013).

Anticancer Activity

Research into the anticancer potential of fluoro-substituted compounds, like 6-fluorobenzo[b]pyran derivatives, has shown that these can exhibit significant activity against lung cancer cells at low concentrations compared to traditional drugs like 5-fluorodeoxyuridine, hinting at the potential anticancer research applications of fluoro-substituted piperazine derivatives (A. G. Hammam et al., 2005).

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be studied for its potential use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

5-ethyl-7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-9-4-3-5-10-21)25(33)31-13-11-30(12-14-31)16-19-7-6-8-20(27)15-19/h3-10,15,17-18H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXSDJVWAVJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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